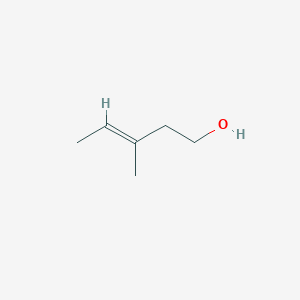
3-Methyl-3-penten-1-ol
Übersicht
Beschreibung
3-Methyl-3-penten-1-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as (3E)-3-Methyl-3-penten-1-ol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-3-penten-1-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
3-Methyl-3-penten-1-ol has a refractive index n20/D 1.428 (lit.), a boiling point of 117-118 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) . Its molecular weight is 100.16 .Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Ionization Techniques
A study by Schoon et al. (2007) explored the chemical reactions of 3-Methyl-3-penten-1-ol, among other unsaturated alcohols, using selected ion flow tube (SIFT) methods. They found that these reactions proceed at a rate close to the collision rate and identified various reaction pathways. This research is valuable for understanding the ionization techniques in leaf wounding experiments and the identification of isomeric forms in mixtures of unsaturated alcohols (Schoon et al., 2007).
2. Olefin Metathesis Chemistry
Courchay et al. (2006) investigated the effects of allylic methyls, including 3-Methyl-3-penten-1-ol, on olefin metathesis chemistry. This study provides insights into the orientation of substrate bulk during metallacyclobutane formation, which is crucial for understanding the mechanistic aspects of olefin metathesis (Courchay et al., 2006).
3. Catalytic Reactions
Stefani, Tatone, and Pino (1979) reported on the rhodium-catalyzed deuterioformylation of 3-Methyl-1-pentene, which is closely related to 3-Methyl-3-penten-1-ol. Their research highlighted the preferred attack on different faces of the olefin, contributing to the understanding of stereospecificity in catalytic reactions (Stefani, Tatone, & Pino, 1979).
4. Environmental Impact and Photooxidation
Jiménez et al. (2009) evaluated the environmental impact of compounds like 1-penten-3-ol and 3-Methyl-3-penten-1-ol. They focused on their gas-phase reactions with hydroxyl radicals and photolysis, providing critical insights into the environmental fate of such compounds (Jiménez et al., 2009).
5. Computational Quantum Calculations
González and Garrido Arrate (2020) conducted a Density Functional Theory (DFT) study on 1-penten-3-ol, which shares structural similarities with 3-Methyl-3-penten-1-ol. This research aids in understanding the electronic state and conformers of such compounds (González & Garrido Arrate, 2020).
6. Microbiological Conversions
Gramatica et al. (1988) demonstrated the use of baker's yeast for the regio- and stereoselective reduction of methyl substituted pentadien-1-ols to penten-1-ols. This conversion is significant for producing enantiomerically pure building blocks in chemical synthesis (Gramatica et al., 1988).
7. Polymer Structure Analysis
Mizuno and Kawachi (1992) analyzed the structure of poly(4-methyl-1-pentene) samples, providing essential data for polymer chemistry and material science, particularly in understanding the behavior of similar methylated compounds (Mizuno & Kawachi, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-methylpent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKMIRLEAFMBV-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-penten-1-ol | |
CAS RN |
1708-99-2 | |
| Record name | 3-Penten-1-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-methylpent-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



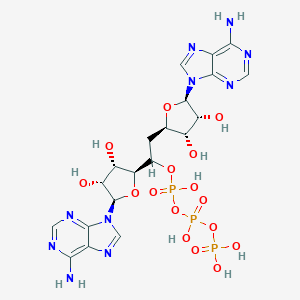


![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

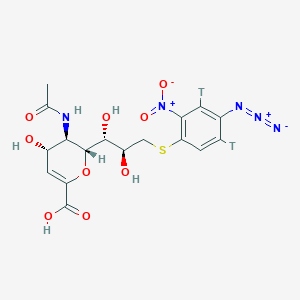
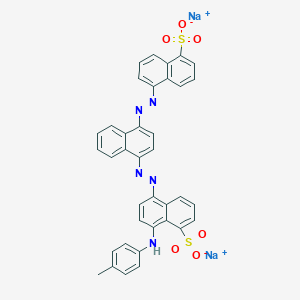


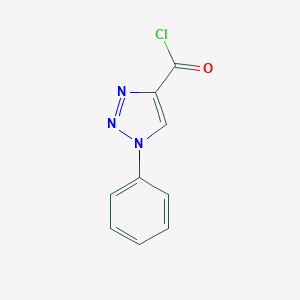
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)


